molecular formula C16H14FN3O3S B11623141 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol

Cat. No.: B11623141
M. Wt: 347.4 g/mol
InChI Key: JTKCFGDTNWNPAO-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-FLUOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that features a combination of fluorobenzaldehyde and benzisothiazole moieties

Properties

Molecular Formula

C16H14FN3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-fluorophenyl)methylideneamino]amino]ethanol

InChI

InChI=1S/C16H14FN3O3S/c17-14-7-3-1-5-12(14)11-18-20(9-10-21)16-13-6-2-4-8-15(13)24(22,23)19-16/h1-8,11,21H,9-10H2/b18-11+

InChI Key

JTKCFGDTNWNPAO-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32)F

Canonical SMILES

C1=CC=C(C(=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32)F

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves the condensation of 2-fluorobenzaldehyde with a hydrazone derivative of 1,2-benzisothiazole. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield various reduced forms of the compound, altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, potentially leading to the development of new drugs or diagnostic tools.

Medicine

The compound’s unique structure may confer specific biological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-FLUOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzaldehyde: A simpler compound that shares the fluorobenzaldehyde moiety.

    1,2-Benzisothiazole: A related compound that forms the core structure of the hydrazone derivative.

    Hydrazones: A class of compounds that includes various derivatives with similar functional groups.

Uniqueness

2-FLUOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.